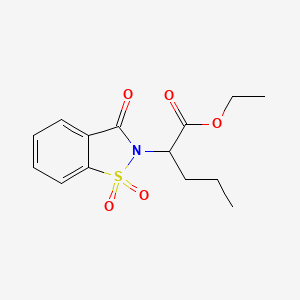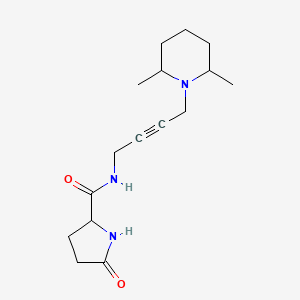
Nickel(2+) neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) neodecanoate is a chemical compound with the formula C20H38NiO4. It is a nickel salt of neodecanoic acid, which is a branched-chain carboxylic acid. This compound is known for its applications in various industrial processes, particularly as a catalyst and in the production of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Nickel(2+) neodecanoate can be synthesized through the reaction of nickel carbonate with neodecanoic acid. The process involves mixing neodecanoic acid and trimethylacetic acid in a reactor, followed by the addition of nickel carbonate. The mixture is then subjected to a heating reflux reaction with propionic acid and xylene. After the reaction, dehydration and xylene removal are performed to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Nickel(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to nickel(3+) under alkaline conditions using reagents like bromine.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Bromine in an alkaline medium.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands in appropriate solvents.
Major Products
Oxidation: Nickel(3+) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
科学的研究の応用
Nickel(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in certain biochemical reactions.
Medicine: Studied for its potential use in anticancer therapies due to its ability to interact with biological molecules.
Industry: Employed in the production of specialty chemicals, coatings, and as an additive in lubricants
作用機序
The mechanism of action of nickel(2+) neodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel ions can act as enzyme cofactors, facilitating catalytic processes. The molecular targets include enzymes such as urease and hydrogenase, where nickel plays a crucial role in the catalytic activity .
類似化合物との比較
Nickel(2+) neodecanoate can be compared with other nickel compounds such as:
Nickel(2+) acetate: Similar in its coordination chemistry but differs in its solubility and reactivity.
Nickel(2+) carbonate: Used as a precursor in the synthesis of this compound.
Nickel(2+) hydroxide: Commonly used in battery applications and differs in its physical properties and applications.
This compound is unique due to its branched-chain neodecanoate ligand, which imparts specific solubility and reactivity characteristics, making it suitable for specialized industrial applications.
特性
CAS番号 |
85508-44-7 |
|---|---|
分子式 |
C20H38NiO4 |
分子量 |
401.2 g/mol |
IUPAC名 |
7,7-dimethyloctanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
VNBCIRBFLBYHCW-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


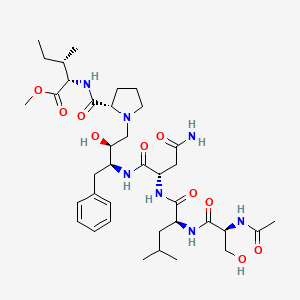
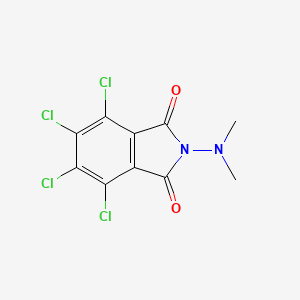
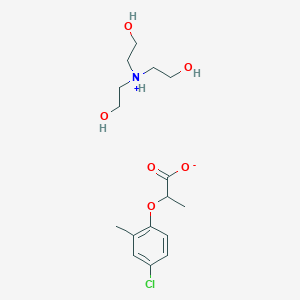
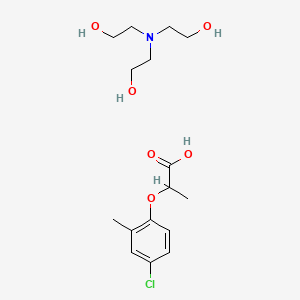

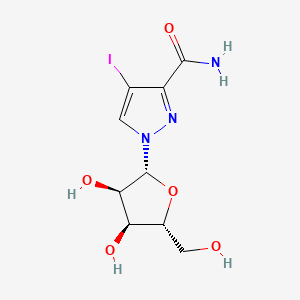
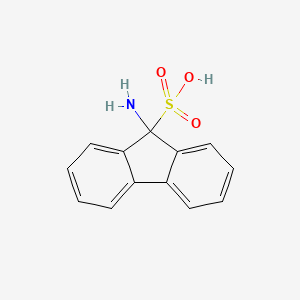

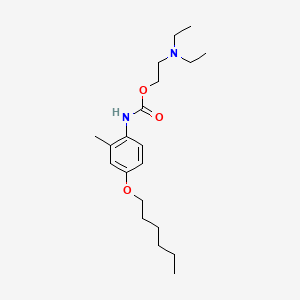

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
